4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound features a fluorostyryl group and a methylsulfanyl substituent, contributing to its unique properties and potential applications in medicinal chemistry. The compound's chemical structure can be denoted by its molecular formula and has a molar mass of approximately 276.37 g/mol .
The compound is classified under specialty materials and is often used in research settings. It is commercially available through various chemical suppliers, such as Parchem and TCI Chemicals, which provide detailed specifications and safety data sheets for handling the material . The compound's CAS number is 303148-77-8, which uniquely identifies it in chemical databases.
The synthesis of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with 2-mercapto-4,6-dimethylpyrimidine derivatives.
The molecular structure of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine features a dihydropyrimidine ring with various substituents that influence its chemical behavior. The presence of the fluorine atom enhances the electron-withdrawing character of the styryl group, which can affect the compound's reactivity.
CC(C)(C)C1=NC(=N1)C(=C(C=C2)F)C(SC)C.The compound can participate in various chemical reactions typical for pyrimidine derivatives:
Reactions involving this compound often require careful control of conditions (temperature, solvent, concentration) to favor desired pathways while minimizing side reactions.
The mechanism of action for compounds like 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine often involves interactions with biological targets such as enzymes or receptors.
Research into similar compounds suggests potential applications in pharmacology, particularly in targeting pathways involved in cancer or inflammation.
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has potential applications in:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7